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For Researchers, Scientists, and Drug Development Professionals

Introduction
AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual

inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These

mutations are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[3]

AG-881 acts by inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG),

which is produced by the mutant IDH enzymes.[1] The accumulation of 2-HG is implicated in

epigenetic dysregulation and tumorigenesis.[3] By reducing 2-HG levels, AG-881 can reverse

these effects and induce cellular differentiation.[4] These application notes provide a summary

of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of AG-881, along with

detailed protocols for key experimental analyses.
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Target Cell Line Assay Type IC50 (nM) Reference

mIDH1-R132H --- Enzymatic 6 [2]

mIDH2-R140Q --- Enzymatic 12 [2]

mIDH1 R132C --- Enzymatic 0.04 - 22

mIDH1 R132G --- Enzymatic 0.04 - 22

mIDH1 R132H --- Enzymatic 0.04 - 22

mIDH1 R132S --- Enzymatic 0.04 - 22

mIDH2 R140Q --- Enzymatic 7 - 14

mIDH2 R172K --- Enzymatic 130

U-87 MG

(mIDH2-R140Q)
U-87 MG Cell-based <50

HT-1080

(mIDH1-R132C)
HT-1080 Cell-based <50

TS603 (mIDH1-

R132H)
TS603 Cell-based <50

Table 2: Preclinical Pharmacokinetic Parameters of AG-
881
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0.289 0.65 [5]

Table 3: Clinical Pharmacokinetics of AG-881 (Phase 1 in
Glioma Patients)

Dose Patient Population Key Observations Reference

10 mg, 25 mg, 50 mg,

100 mg, 200 mg, 300

mg QD

Recurrent/Progressive

mIDH1/2 Glioma

Dose-limiting toxicities

(Grade 2 ALT/AST

increase) observed at

100 mg. Doses

<100mg

recommended for

further study.

[3]

10 mg QD and 50 mg

QD

Non-enhancing

Glioma (perioperative)

Study evaluating 2-

HG concentration in

resected tumors,

safety, PK, and PD.

[4]
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Table 4: Pharmacodynamic Effects of AG-881
Model Dose Effect Reference

HT1080 (mIDH1-

R132C) Mouse Model
≥30 mg/kg (BID)

>96% reduction in

tumor 2-HG levels

U87 (mIDH2-R140Q)

Mouse Model
≥30 mg/kg (BID)

>96% reduction in

tumor 2-HG levels

Orthotopic Glioma

Model (mIDH1-

R132H)

≥0.1 mg/kg

>97% reduction in

brain tumor 2-HG

levels

Orthotopic Grade III

mIDH1 Glioma Model

50 mg/kg (BID) for 4

days

Sustained inhibition of

2-HG in brain tumor
[5]

Patients with IDH1 or

IDH2 mutated glioma
Not Specified

Decreased 2-HG

tumor concentrations
[1]

Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AG-881 against

mutant IDH1 and IDH2 enzymes.

Materials:

Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes

AG-881 compound

α-ketoglutarate (α-KG)

NADPH

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and NaCl)

96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a serial dilution of AG-881 in DMSO.

In a 96-well plate, add the assay buffer, recombinant mIDH enzyme, and the diluted AG-881.

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

Incubate the plate at a controlled temperature (e.g., 37°C).

Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.

The rate of NADPH consumption is proportional to the enzyme activity.

Plot the enzyme inhibition percentage against the logarithm of the AG-881 concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based 2-HG Inhibition Assay
Objective: To quantify the inhibition of 2-hydroxyglutarate (2-HG) production by AG-881 in cells

expressing mutant IDH1 or IDH2.

Materials:

Cancer cell lines harboring mIDH1 or mIDH2 mutations (e.g., U-87 MG, HT-1080).

AG-881 compound

Cell culture medium and supplements

Cell lysis buffer

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Seed the mIDH-mutant cells in multi-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of AG-881 for a specified period (e.g., 48 hours).

[5]

After treatment, harvest the cells and lyse them to release intracellular metabolites.

Collect the cell culture medium to measure extracellular 2-HG.

Perform a protein quantification assay on the cell lysates to normalize the 2-HG levels.

Analyze the 2-HG levels in both the cell lysates and the culture medium using a validated

LC-MS method.

Calculate the percentage of 2-HG inhibition relative to vehicle-treated control cells.

Protocol 3: In Vivo Pharmacodynamic Analysis in an
Orthotopic Glioma Mouse Model
Objective: To evaluate the effect of AG-881 on 2-HG levels in brain tumors in vivo.

Materials:

Immunocompromised mice (e.g., nude mice)

mIDH1-mutant glioma cells (e.g., TS603 neurosphere)

AG-881 formulation for oral administration

Surgical equipment for intracranial cell implantation

Brain tissue homogenization buffer

LC-MS system

Procedure:

Intracranially implant the mIDH1-mutant glioma cells into the brains of the mice.

Allow the tumors to establish for a predetermined period.
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Administer AG-881 orally to the mice at the desired dose and schedule (e.g., 50 mg/kg twice

daily for 4 days).[5]

At various time points after the final dose, euthanize the mice and carefully resect the brains.

Separate the tumor-bearing hemisphere from the non-tumor hemisphere.

Homogenize the brain tumor tissue and the normal brain tissue separately.

Extract the metabolites from the tissue homogenates.

Quantify the 2-HG levels in the extracts using LC-MS.

Calculate the percentage of 2-HG inhibition in the brain tumors of treated animals compared

to vehicle-treated controls.
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Caption: Mechanism of action of AG-881 in inhibiting tumorigenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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